molecular formula C11H9F3O B13670395 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one

8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one

Cat. No.: B13670395
M. Wt: 214.18 g/mol
InChI Key: UAOCHLFLSWFACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalenone structure

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-(Trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H9F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2

InChI Key

UAOCHLFLSWFACC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)C(F)(F)F

Origin of Product

United States

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